Cas no 946249-37-2 (2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

2,5-Difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a morpholine and thiophene moiety. Its unique molecular architecture, combining fluorine substituents with a sulfonamide group, suggests potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or bioactive scaffold. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the morpholine and thiophene groups contribute to solubility and electronic properties. This compound may be of interest for applications in drug discovery, especially in targeting enzymes or receptors where sulfonamide-based inhibitors are effective. Its well-defined structure allows for precise modifications in synthetic pathways.
2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide structure
946249-37-2 structure
Product Name:2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
CAS No:946249-37-2
MF:C16H18F2N2O3S2
MW:388.452528476715
CID:6072359
PubChem ID:16933122
Update Time:2025-06-08

2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
    • Benzenesulfonamide, 2,5-difluoro-N-[2-(4-morpholinyl)-2-(3-thienyl)ethyl]-
    • 946249-37-2
    • AKOS024646364
    • F2393-0410
    • 2,5-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
    • 2,5-difluoro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
    • 2,5-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
    • Inchi: 1S/C16H18F2N2O3S2/c17-13-1-2-14(18)16(9-13)25(21,22)19-10-15(12-3-8-24-11-12)20-4-6-23-7-5-20/h1-3,8-9,11,15,19H,4-7,10H2
    • InChI Key: YLTLMDRMZVCVRV-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(N2CCOCC2)C2C=CSC=2)(=O)=O)=CC(F)=CC=C1F

Computed Properties

  • Exact Mass: 388.07269111g/mol
  • Monoisotopic Mass: 388.07269111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 95.3Ų

Experimental Properties

  • Density: 1.402±0.06 g/cm3(Predicted)
  • Boiling Point: 528.4±60.0 °C(Predicted)
  • pka: 9.95±0.50(Predicted)

2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Pricemore >>

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2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Related Literature

Additional information on 2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide

Comprehensive Overview of 2,5-Difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946249-37-2)

The compound 2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946249-37-2) is a highly specialized sulfonamide derivative with a unique molecular structure that combines fluorinated benzene, morpholine, and thiophene moieties. This intricate architecture makes it a subject of significant interest in pharmaceutical and agrochemical research. The presence of difluoro and sulfonamide functional groups enhances its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. Researchers are increasingly focusing on sulfonamide-based drugs, as evidenced by the rise in searches for terms like "sulfonamide applications in medicine" and "fluorinated drug candidates." The compound 946249-37-2 aligns with these trends, offering a promising scaffold for drug discovery. Its thiophene ring, a common feature in many FDA-approved drugs, further underscores its relevance in modern medicinal chemistry.

From a synthetic perspective, 2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide exemplifies the convergence of heterocyclic chemistry and organofluorine chemistry. The morpholine moiety, known for improving solubility and pharmacokinetic properties, is a key highlight. This has led to increased interest in queries such as "morpholine in drug design" and "thiophene derivatives in pharmaceuticals." The compound's CAS number 946249-37-2 is frequently cited in patent literature, reflecting its potential in proprietary formulations.

Beyond pharmaceuticals, 946249-37-2 has garnered attention in material science, particularly for its potential use in organic electronics. The thiophene component is a well-known building block for conductive polymers, sparking searches like "thiophene-based materials" and "sulfonamide polymers." Its fluorinated benzene ring also contributes to thermal stability, a critical factor in high-performance materials. This dual applicability makes it a versatile candidate for interdisciplinary research.

Quality control and analytical characterization of 2,5-difluoro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide are paramount for its commercial and academic use. Techniques such as HPLC, NMR, and mass spectrometry are essential for verifying purity and structure. Searches for "analytical methods for sulfonamides" and "CAS 946249-37-2 specifications" highlight the need for reliable data. Suppliers and researchers alike prioritize these metrics to ensure reproducibility in applications ranging from drug development to material synthesis.

In summary, CAS No. 946249-37-2 represents a compelling case study in the intersection of medicinal chemistry and advanced materials. Its multifaceted properties align with current trends in fluorinated compounds and heterocyclic scaffolds, making it a valuable subject for ongoing research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in innovations across multiple industries.

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